Target Compound's Direct NaV 1.7 Inhibitory Potency (Patch Clamp Electrophysiology)
This compound demonstrates sub-nanomolar inhibition of the human NaV 1.7 channel [1]. In a direct electrophysiological assay, it blocks the channel with an IC50 of 0.300 nM. This high potency is a primary driver for its selection over less potent alternatives within the same chemical series, where many analogs exhibit IC50 values in the nanomolar to micromolar range [2].
| Evidence Dimension | Inhibitory Potency (IC50) against human NaV 1.7 |
|---|---|
| Target Compound Data | IC50 = 0.300 nM |
| Comparator Or Baseline | Class baseline: many analogs from the same patent family show IC50 values >10 nM (e.g., a representative analog, Example 30, shows IC50 = 43 nM) [2]. |
| Quantified Difference | >100-fold more potent than a representative in-class compound. |
| Conditions | Whole-cell patch clamp electrophysiology on human NaV 1.7 alpha subunit expressed in HEK293 cells co-expressing beta1 subunit at a -60 mV holding potential. |
Why This Matters
Sub-nanomolar potency is critical for achieving target engagement at low concentrations, minimizing potential off-target effects and facilitating the development of high-sensitivity in vivo models.
- [1] BindingDB. BDBM145281. Affinity Data: IC50 0.300 nM for human NaV 1.7. US8952169, 60; US9771376, Example 60. View Source
- [2] BindingDB. BDBM47138. Affinity Data: IC50 43 nM for human NaV 1.7. US8952169, 268; US8952169, 30; US9771376, Example 30. View Source
